Cas no 875302-38-8 (2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one)
![2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one structure](https://www.kuujia.com/scimg/cas/875302-38-8x500.png)
2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-23513791
- 2-butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
- Z29528473
- 875302-38-8
- 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
-
- Inchi: 1S/C25H28N4O4S/c1-2-3-14-29-24(30)22-12-8-7-11-21(22)23(26-29)25(31)27-15-17-28(18-16-27)34(32,33)19-13-20-9-5-4-6-10-20/h4-13,19H,2-3,14-18H2,1H3/b19-13+
- InChI Key: PDZKESKBLXEYIH-CPNJWEJPSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2C3C=CC=CC=3C(N(CCCC)N=2)=O)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 480.18312656g/mol
- Monoisotopic Mass: 480.18312656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 896
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 98.7Ų
2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23513791-0.05g |
875302-38-8 | 95% | 0.05g |
$212.0 | 2024-06-19 |
2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one Related Literature
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jessica Wade,Florian Steiner,Dorota Niedzialek,David T. James,Youngsuk Jung,Dong-Jin Yun,Donal D. C. Bradley,Jenny Nelson,Ji-Seon Kim J. Mater. Chem. C, 2014,2, 10110-10115
Additional information on 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one
Introduction to 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one (CAS No. 875302-38-8)
2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one, with the CAS number 875302-38-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of phthalazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a butyl group and a phenylethenesulfonyl moiety, contribute to its distinct pharmacological profile.
The synthesis of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one involves a series of well-defined chemical reactions. The key steps include the formation of the piperazine ring, the introduction of the sulfonyl group, and the final coupling with the phthalazinone core. These synthetic pathways have been optimized to achieve high yields and purity, making the compound suitable for further biological evaluation.
In recent years, extensive research has been conducted to explore the biological activities of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). These findings suggest that the compound could be a promising candidate for the development of new therapeutic agents.
The anticancer properties of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one have also been extensively investigated. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Mechanistic studies have revealed that it targets multiple signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways. These findings highlight the potential of this compound as a novel anticancer agent.
To further validate its therapeutic potential, preclinical studies have been conducted using animal models. Results from these studies have demonstrated that 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one can effectively reduce inflammation and inhibit tumor growth without causing significant toxicity. These promising results have paved the way for clinical trials to evaluate its safety and efficacy in human subjects.
The pharmacokinetic properties of 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one have also been studied in detail. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Additionally, its metabolic stability and low potential for drug-drug interactions make it an attractive candidate for further development.
In conclusion, 2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one (CAS No. 875302-38-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development in the fields of anti-inflammatory, antiviral, and anticancer therapies. Ongoing studies continue to explore its mechanisms of action and optimize its formulation for clinical use.
875302-38-8 (2-Butyl-4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-1,2-dihydrophthalazin-1-one) Related Products
- 1797249-18-3(N-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylmethyl}-2-(phenylformamido)acetamide)
- 512809-40-4((2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid)
- 1192263-88-9(5-4-Nitro-3-(trifluoromethyl)phenyl-2H-1,2,3,4-tetraazole)
- 2248388-30-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate)
- 1932559-78-8((2S)-2-{(benzyloxy)carbonylamino}-3-(carbamoylamino)propanoic acid)
- 1279200-19-9(1-(2-methylpyridin-3-yl)piperazine)
- 2113048-97-6(ethyl 3-(2,3-dihydro-1H-isoindol-5-yl)propanoate)
- 2243521-59-5(2-Bromo-N-methylpyridin-4-amine;hydrochloride)
- 2166251-56-3((4R)-1-[(tert-butoxy)carbonyl]-2-oxopiperidine-4-carboxylic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)



